molecular formula C19H18ClN3O2 B5872456 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide

Cat. No. B5872456
M. Wt: 355.8 g/mol
InChI Key: MAIKUELEFHPGTP-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide, also known as TRO19622, is a small molecule drug that has shown promising results in various scientific research studies. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide has been shown to exert its neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in the inflammatory response that contributes to neurodegeneration. It also modulates the activity of various enzymes and receptors involved in the regulation of neuronal function and survival.
Biochemical and Physiological Effects:
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide has been shown to improve cognitive function, reduce inflammation, and promote neuronal survival in various animal models of neurological disorders. It has also been shown to inhibit the growth and proliferation of cancer cells and improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and bioavailability. However, its relatively short half-life and potential toxicity at high doses limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide, including its further optimization as a neuroprotective agent, its use in combination with other drugs for the treatment of neurological disorders, and its potential use in the treatment of other diseases such as cancer and diabetes. Further studies are also needed to elucidate its mechanism of action and potential side effects.

Synthesis Methods

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide has been synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with N,N,N-trimethylaniline, followed by the reaction of the resulting intermediate with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde. Another method involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde with N,N,N-trimethylaniline, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. These methods have been optimized to produce high yields of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide has been extensively studied for its potential therapeutic applications, including its use as a neuroprotective agent in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been studied for its potential use in the treatment of cancer and diabetes.

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,3,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-8-13(2)10-15(9-12)19(24)23(3)11-17-21-18(22-25-17)14-4-6-16(20)7-5-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIKUELEFHPGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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